4-(Propan-2-yl)cycloheptan-1-one
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Overview
Description
“4-(Propan-2-yl)cycloheptan-1-one” is a chemical compound with the CAS Number: 13656-84-3 . It has a molecular weight of 154.25 and its IUPAC name is 4-isopropylcycloheptanone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “4-(Propan-2-yl)cycloheptan-1-one” is 1S/C10H18O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-9H,3-7H2,1-2H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound “4-(Propan-2-yl)cycloheptan-1-one” is a liquid . The storage temperature is 4 degrees .
Scientific Research Applications
Synthetic Cathinones
- Scientific Field : Forensic Medicine and Chemistry .
- Application Summary : Synthetic cathinones are a new class of psychoactive substances that have emerged on the drug-use market . They are used as replacements for cathinones that have become illegal .
- Methods of Application : The structure of these new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .
- Results or Outcomes : The study provided detailed analyses and identification of these synthetic cathinones .
3-(Piperazin-1-yl)cinnolines
- Scientific Field : Chemistry and Pharmacology .
- Application Summary : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results or Outcomes : The study provided the synthesis and biological activity of these compounds .
Safety And Hazards
The safety information for “4-(Propan-2-yl)cycloheptan-1-one” includes several hazard statements: H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
4-propan-2-ylcycloheptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-3-5-10(11)7-6-9/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHYNGZHNLMJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(=O)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)cycloheptan-1-one |
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